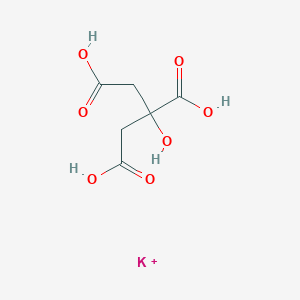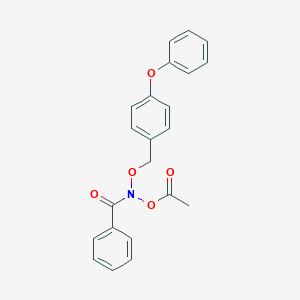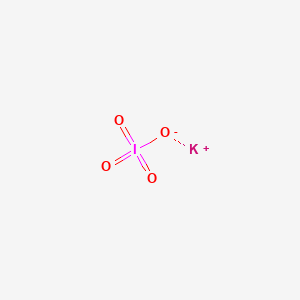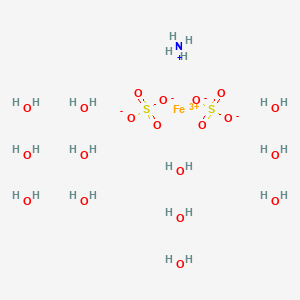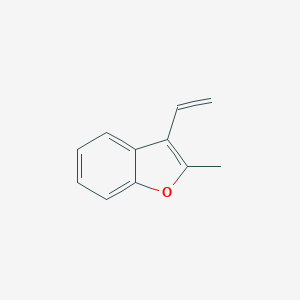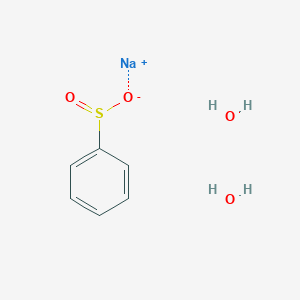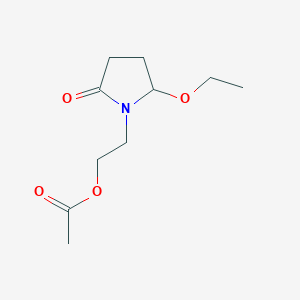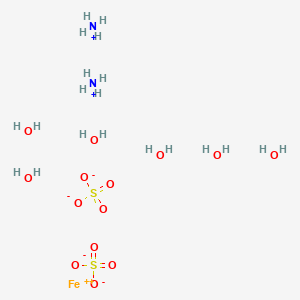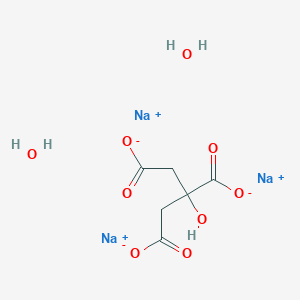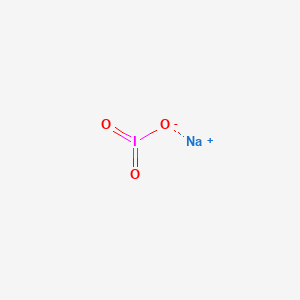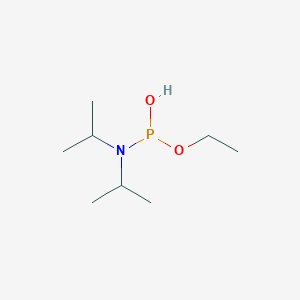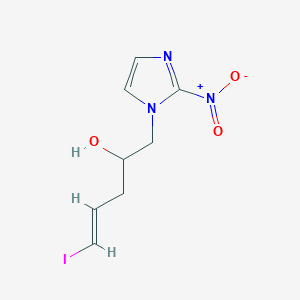
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, also known as EF5, is a chemical compound that is widely used in scientific research to study hypoxia, which is a condition of low oxygen levels in tissues. EF5 is a potent hypoxia marker that can be used to detect and measure hypoxia in living cells and tissues.
Wirkmechanismus
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is a hypoxia marker that is selectively reduced in hypoxic cells. The reduction of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in hypoxic cells produces a stable adduct that can be detected and measured by various methods, including immunohistochemistry, flow cytometry, and electron paramagnetic resonance spectroscopy. The mechanism of action of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is based on the fact that hypoxic cells have a lower oxygen concentration, which reduces the ability of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene to be oxidized.
Biochemische Und Physiologische Effekte
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has been shown to have a number of biochemical and physiological effects. In particular, 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and increase the sensitivity of cancer cells to radiation therapy. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has several advantages for lab experiments. It is a potent hypoxia marker that can be used to detect and measure hypoxia in living cells and tissues. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is also relatively easy to synthesize, and it can be purified by column chromatography. However, 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has some limitations for lab experiments. It is a toxic compound that can cause cell death at high concentrations. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in scientific research. One direction is to develop new methods for detecting and measuring hypoxia in living cells and tissues. Another direction is to explore the potential therapeutic applications of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in the treatment of cancer, ischemia, and inflammation. Additionally, future research could focus on the development of new hypoxia markers that are more selective and less toxic than 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene.
Synthesemethoden
The synthesis of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene involves the reaction of 5-bromo-4-hydroxy-1-penten-1-one with 2-nitroimidazole in the presence of iodine and base. The reaction yields 5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is widely used in scientific research to study hypoxia in living cells and tissues. Hypoxia is a common feature of many diseases, including cancer, ischemia, and inflammation. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene can be used to detect and measure hypoxia in living cells and tissues, which can provide valuable information for the diagnosis, treatment, and prevention of these diseases.
Eigenschaften
CAS-Nummer |
133933-39-8 |
|---|---|
Produktname |
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene |
Molekularformel |
C8H10IN3O3 |
Molekulargewicht |
323.09 g/mol |
IUPAC-Name |
(E)-5-iodo-1-(2-nitroimidazol-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C8H10IN3O3/c9-3-1-2-7(13)6-11-5-4-10-8(11)12(14)15/h1,3-5,7,13H,2,6H2/b3-1+ |
InChI-Schlüssel |
AMKWMUJLUNEXPP-RMKMGNDCSA-N |
Isomerische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(C/C=C/I)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CC=CI)O |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CC=CI)O |
Synonyme |
5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene 5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, 131I-labeled 5-IVM iodovinylmisonidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




